N-benzyl-6-chloropyridazin-3-amine
Overview
Description
N-benzyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol . It is characterized by the presence of a benzyl group attached to a 6-chloropyridazine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Scientific Research Applications
N-benzyl-6-chloropyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-6-chloropyridazin-3-amine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3,6-dichloropyridazine with benzylamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous 1,4-dioxane under nitrogen atmosphere . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloropyridazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamine, thiols, or alkoxides in the presence of a base (e.g., DIPEA) and solvents like 1,4-dioxane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and ligands in the presence of bases and solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives.
Reduction: Reduced pyridazine derivatives.
Coupling Reactions: Coupled products with extended aromatic systems.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloropyridazin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-bromopyridazin-3-amine
- N-benzyl-6-fluoropyridazin-3-amine
- N-benzyl-6-iodopyridazin-3-amine
Uniqueness
N-benzyl-6-chloropyridazin-3-amine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
N-benzyl-6-chloropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJMQBUIQSWTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423405 | |
Record name | N-benzyl-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-85-1 | |
Record name | N-benzyl-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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